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Compound of Interest

Compound Name:
(5-(Ethoxycarbonyl)-2-

fluorophenyl)boronic acid

Cat. No.: B1418016 Get Quote

An In-Depth Guide to the Applications of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic Acid:

A Comparative Analysis for Synthetic Chemists

In the intricate field of synthetic chemistry, where the architecture of molecules dictates their

function, the choice of building blocks is a critical determinant of success. (5-
(Ethoxycarbonyl)-2-fluorophenyl)boronic acid has emerged as a reagent of significant

interest, prized for its unique structural motifs that impart valuable properties in cross-coupling

reactions and the synthesis of complex targets. This guide offers a comprehensive review of its

applications, providing a comparative analysis against relevant alternatives, supported by

experimental insights to inform and empower researchers in drug development and materials

science.

Physicochemical Profile and Strategic Advantages
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a white to off-white crystalline solid.[1]

Its strategic value in synthesis is derived from the specific arrangement of its functional groups:

an ortho-fluoro substituent and a para-ethoxycarbonyl group relative to the boronic acid moiety.
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Property Value
Significance in Synthetic
Applications

CAS Number 874219-60-0
Unique identifier for the

compound.[1][2]

Molecular Formula C9H10BFO4
Defines the elemental

composition.[1][2]

Molecular Weight 211.98 g/mol
Used for stoichiometric

calculations in reactions.[1]

Melting Point 99 °C

Indicates thermal stability

suitable for various reaction

conditions.[1]

pKa (estimated) ~7.8

The electron-withdrawing

fluoro group lowers the pKa

compared to unsubstituted

phenylboronic acid, influencing

the rate of transmetalation.[3]

The ortho-fluoro atom is not merely a passive substituent. Its electronegativity can influence the

electronic environment of the resulting molecule, often leading to increased metabolic stability

and enhanced binding affinity in pharmaceutical compounds.[1] Furthermore, the electron-

withdrawing nature of both the fluoro and ethoxycarbonyl groups modulates the reactivity of the

boronic acid, impacting its performance in catalytic cycles. The ethoxycarbonyl group also

serves as a versatile synthetic handle, readily convertible to carboxylic acids, amides, or

alcohols for further molecular elaboration.

Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is in the palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond

formation.[1][4]
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The electronic nature of the substituents on a phenylboronic acid plays a crucial role in the

reaction's efficiency. While electron-withdrawing groups on the aryl halide partner generally

accelerate the reaction, their effect on the boronic acid component can be more nuanced,

potentially slowing the transmetalation step.[5] However, the unique combination of

substituents in this reagent often leads to high-yield couplings.

Aryl Halide Partner
Catalyst System
(Typical)

Representative
Yield (%)

Comparison with
Unsubstituted
Phenylboronic Acid

4-Iodotoluene Pd(PPh3)4, Na2CO3 >90%

Often provides

cleaner reactions and

comparable or higher

yields due to favorable

electronic properties.

2-Bromopyridine Pd(dppf)Cl2, K3PO4 >85%

The reagent's stability

and reactivity are well-

suited for coupling

with electron-deficient

heteroaryl halides.

4-Chlorobenzonitrile
Buchwald Ligand/Pd

G3, Cs2CO3
>80%

Effective even with

less reactive aryl

chlorides, though

more advanced

catalyst systems are

typically required.[4]

Validated Experimental Protocol: Suzuki-Miyaura
Coupling
This protocol outlines a reliable, self-validating methodology for the coupling of (5-
(Ethoxycarbonyl)-2-fluorophenyl)boronic acid with a generic aryl bromide.
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1. Reaction Setup

2. Solvent and Catalyst Addition

3. Reaction Execution

4. Work-up and Purification

To a flame-dried flask under Argon, add:
• Aryl Bromide (1.0 equiv)

• (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid (1.2-1.5 equiv)
• Base (e.g., K2CO3, 2.0 equiv)

Add degassed solvent system
(e.g., Toluene/H2O, 4:1).

Purge with Argon for 15 minutes.

Add Palladium Catalyst
(e.g., Pd(PPh3)4, 2-5 mol%).

Heat mixture to 80-100 °C.

Monitor progress by TLC or LC-MS
until starting material is consumed.

Cool to RT, dilute with Ethyl Acetate.

Wash with H2O, then brine.

Dry organic layer (Na2SO4), filter,
and concentrate under reduced pressure.

Purify via flash column chromatography.

Click to download full resolution via product page

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
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Rationale for Experimental Choices:

Reagent Stoichiometry: A slight excess of the boronic acid (1.2-1.5 equivalents) is used to

drive the reaction to completion and to compensate for potential homocoupling or

protodeboronation side reactions.

Base and Solvent: A base is essential for the activation of the boronic acid and to facilitate

the transmetalation step.[6] An aqueous solvent mixture (e.g., Toluene/Water) is often used

to dissolve the inorganic base and accelerate the catalytic cycle.

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Degassing the solvent and

maintaining the reaction under an inert atmosphere (Argon or Nitrogen) is critical to prevent

catalyst oxidation and deactivation.

Applications in Medicinal Chemistry and Drug
Discovery
The structural motifs provided by this reagent are frequently found in bioactive molecules. Its

application is particularly prominent in the development of targeted therapies for cancer and

other diseases.[1] Boronic acids themselves are recognized as important pharmacophores,

with several boron-containing drugs approved for clinical use.[7][8]

Case Study: A Building Block for Kinase Inhibitors
Many kinase inhibitors feature a biaryl core. (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic
acid is an ideal precursor for synthesizing such scaffolds. The 2-fluorophenyl group can form

key interactions within the enzyme's active site, while the ester can be converted into an amide

to target additional binding pockets.

(5-(Ethoxycarbonyl)-2-fluorophenyl)
boronic acid

Suzuki-Miyaura
Coupling

Bioactive Heterocyclic
Halide (e.g., Pyrimidine)

Biaryl Ester Intermediate Amidation or
Other Modification Final Drug Candidate

Click to download full resolution via product page
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Caption: Synthetic pathway to drug candidates using the target boronic acid.

Comparison with Alternative Reagents
Alternative Building Block Advantages Disadvantages

(2-Fluorophenyl)boronic acid
More economical and readily

available.[9]

Lacks a functional group at the

5-position for further

derivatization, limiting its utility

in scaffold decoration.

(5-Formyl-2-

fluorophenyl)boronic acid

The aldehyde group allows for

reductive amination and other

C-C bond-forming reactions.

Aldehydes can be less stable

and more prone to side

reactions under certain

coupling conditions.

(5-Carboxy-2-

fluorophenyl)boronic acid

Directly provides the carboxylic

acid for amidation without a

hydrolysis step.

Can have lower solubility; the

free acid may interfere with

some basic coupling

conditions, requiring careful

optimization.

The ethoxycarbonyl derivative often represents the optimal choice, providing a stable, reactive,

and synthetically flexible intermediate for library synthesis and lead optimization campaigns.

Utility in Materials Science
Beyond pharmaceuticals, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a valuable

monomer for the synthesis of advanced materials.[1] Its incorporation into conjugated polymer

backbones via Suzuki polymerization can be used to fine-tune the optoelectronic properties of

materials used in applications such as:

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing substituents can lower the

polymer's LUMO level, affecting the emission color and improving charge injection/transport.

Organic Photovoltaics (OPVs): Used to construct donor-acceptor polymers, where tuning of

energy levels is critical for efficient charge separation and high power-conversion efficiency.
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Conclusion
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a highly valuable and versatile reagent

in modern organic chemistry. Its well-balanced electronic and steric properties make it a

reliable partner in Suzuki-Miyaura cross-coupling reactions. For professionals in drug

discovery, it serves as a key building block for constructing complex molecular architectures

with enhanced biological properties. In materials science, it provides a means to engineer the

electronic characteristics of functional polymers. While alternatives exist, the combination of a

stabilizing ortho-fluoro group and a versatile para-ester handle makes this compound a

superior choice for a wide array of synthetic challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1418016?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

